molecular formula C13H16ClN3OS B6644873 2-[1-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]ethanol

2-[1-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]ethanol

Cat. No.: B6644873
M. Wt: 297.80 g/mol
InChI Key: SJDLBGVLMCIFSG-UHFFFAOYSA-N
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Description

2-[1-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]ethanol is a chemical compound that belongs to the class of thieno[2,3-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]ethanol typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidine core. One common approach is the use of substituted pyrimidine-4-carboxylic acid derivatives[_{{{CITATION{{{1{Efficient method for the synthesis of novel substituted thieno[2,3-d ...](https://link.springer.com/article/10.1007/s10593-019-02437-1). The thiophene ring can be constructed using methods such as the inverse electron-demand Diels–Alder reaction[{{{CITATION{{{_1{Efficient method for the synthesis of novel substituted thieno2,3-d ....

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]ethanol can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the alcohol group to a ketone or carboxylic acid.

  • Reduction: : Reduction of the chloro group to a methyl group.

  • Substitution: : Replacement of the chloro group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst are often used.

  • Substitution: : Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of ketones or carboxylic acids.

  • Reduction: : Formation of methylated derivatives.

  • Substitution: : Formation of various substituted thieno[2,3-d]pyrimidines.

Scientific Research Applications

2-[1-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]ethanol has several scientific research applications:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its potential antimicrobial and antifungal properties.

  • Medicine: : Studied for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

  • Industry: : Employed in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 2-[1-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]ethanol exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

2-[1-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]ethanol is unique in its structure and potential applications compared to other similar compounds. Some similar compounds include:

  • 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine: : Another thieno[2,3-d]pyrimidine derivative with potential antimicrobial activity.

  • N-pyridine substituted 2-chlorothieno[2,3-d]pyrimidine derivatives: : Known for their antimicrobial properties and use in docking studies.

These compounds share structural similarities but may differ in their biological activities and applications.

Properties

IUPAC Name

2-[1-(2-chlorothieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3OS/c14-13-15-11(10-4-7-19-12(10)16-13)17-5-1-2-9(8-17)3-6-18/h4,7,9,18H,1-3,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDLBGVLMCIFSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C3C=CSC3=NC(=N2)Cl)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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